molecular formula C13H17N3O3S B2865964 N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 902733-65-7

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2865964
CAS RN: 902733-65-7
M. Wt: 295.36
InChI Key: QRCUVNFIFIIECZ-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound. Its structure suggests that it is a sulfonamide derivative, which are known for their various biological activities .


Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” were not found, a related compound, N-(4-ethoxyphenyl)-2-azetidinones, was synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide: is a key intermediate in the synthesis of various β-lactam antibiotics. These antibiotics are crucial in combating bacterial infections and are characterized by their four-membered lactam ring. The compound can undergo oxidative deprotection using ceric ammonium nitrate to yield N-dearylated 2-azetidinones, which are pivotal intermediates for creating a wide range of β-lactam antibiotics .

Anticancer Agent Synthesis

The compound’s structural framework is valuable in the semi-synthesis of novel anticancer agents, such as Taxol and Taxotere. These agents play a significant role in cancer chemotherapy, particularly in the treatment of breast and ovarian cancers. The ethoxyphenyl group in the compound can be modified to enhance the pharmacological properties of these anticancer drugs .

Protective Group Chemistry

In the realm of protective group chemistry, N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a protective group for amide-NH bonds. This is particularly important in the synthesis of sensitive molecules where the amide group must be protected from unwanted reactions during the synthetic process .

Biological Activity Modulation

The compound’s structure allows for the modulation of biological activity when incorporated into other molecules. Its presence in a molecular scaffold can significantly alter the biological properties, such as increasing the antimicrobial or antiviral activities of the resultant compounds .

Pharmacophore Development

As a pharmacophore, the compound provides a framework upon which new, biologically active molecules can be developed. It can bind with high affinity to multiple receptors, which is essential in the design of drugs with targeted therapeutic effects .

Plant Hormone Research

In plant biology, derivatives of the compound are used to study the role of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan. This research has implications for understanding plant growth and development processes .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-19-12-7-5-11(6-8-12)15-20(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUVNFIFIIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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